2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine
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Overview
Description
2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine is an organic compound with the molecular formula C15H22N2O4. It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with three methoxy groups at the 3, 4, and 5 positions.
Mechanism of Action
Target of Action
Related compounds, such as basic esters of 3,4,5-trimethoxybenzoic acid, have been evaluated for antihypertensive and local anesthetic activity .
Mode of Action
It is known that related compounds interact with their targets to exhibit hypotensive activity following intravenous administration .
Biochemical Pathways
Related compounds, such as methyl 3,4,5-trimethoxybenzoate derivatives, are known to possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties . They are primarily known for their antioxidant and free radical scavenging properties , suggesting that they may affect pathways related to oxidative stress and inflammation.
Result of Action
Related compounds are known to protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including dna, lipids, enzymes, and proteins .
Biochemical Analysis
Biochemical Properties
The TMP group, which is part of the 2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine structure, serves as a pharmacophore in numerous potent agents . This group has been found to interact with various enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound, like other TMP-bearing compounds, has displayed notable anti-cancer effects by effectively inhibiting tubulin . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine typically involves the acylation of piperazine derivatives. One common method includes the reaction of 2-methylpiperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 2-methyl-1-(3,4,5-trimethoxybenzyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoyl group but lacks the piperazine moiety.
1,4-bis(3,4,5-trimethoxybenzoyl)piperazine: Contains two trimethoxybenzoyl groups attached to a piperazine ring.
1-(2,3,4-Trimethoxybenzyl)piperazine: Similar structure but with a benzyl group instead of a benzoyl group
Uniqueness
2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine is unique due to the presence of both a piperazine ring and a trimethoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-9-16-5-6-17(10)15(18)11-7-12(19-2)14(21-4)13(8-11)20-3/h7-8,10,16H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVYUQQQBZKQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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